2-chloro-6-hydroxy-4(3H)-Pyrimidinone
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Overview
Description
2-chloro-6-hydroxy-4(3H)-Pyrimidinone is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-hydroxy-4(3H)-Pyrimidinone typically involves the chlorination of 6-hydroxy-4(3H)-Pyrimidinone. One common method includes the reaction of 6-hydroxy-4(3H)-Pyrimidinone with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-hydroxy-4(3H)-Pyrimidinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form dihydropyrimidinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 2-amino-6-hydroxy-4(3H)-Pyrimidinone or 2-thio-6-hydroxy-4(3H)-Pyrimidinone.
Oxidation: Formation of 2-chloro-6-oxo-4(3H)-Pyrimidinone.
Reduction: Formation of 2-chloro-6-hydroxy-1,4-dihydropyrimidinone.
Scientific Research Applications
2-chloro-6-hydroxy-4(3H)-Pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-hydroxy-4(3H)-Pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4(3H)-Pyrimidinone
- 6-hydroxy-4(3H)-Pyrimidinone
- 2-amino-6-hydroxy-4(3H)-Pyrimidinone
Uniqueness
2-chloro-6-hydroxy-4(3H)-Pyrimidinone is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring
Properties
IUPAC Name |
2-chloro-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H2,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBTHKSHAVIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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